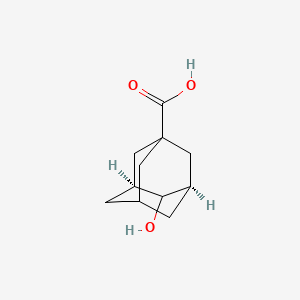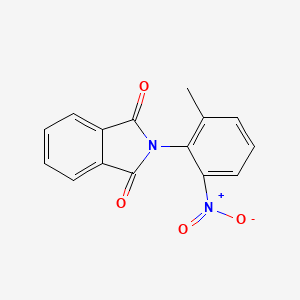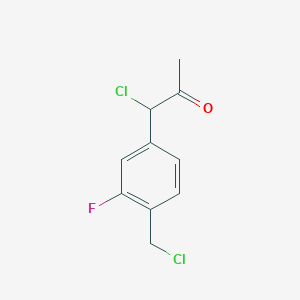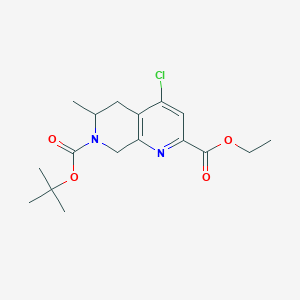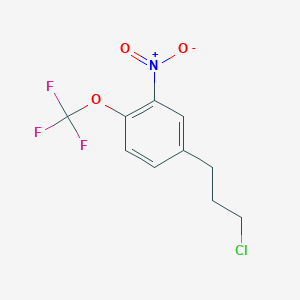![molecular formula C11H17BN2O4 B14059551 [3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid](/img/structure/B14059551.png)
[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid is a boronic acid derivative with a unique structure that combines a pyridine ring with an amino group and a boronic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization to introduce the amino and boronic acid groups. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the amino group via nucleophilic substitution reactions.
Boronic Acid Formation: Conversion of halogenated pyridine derivatives to boronic acids using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the boronic acid group to boronate esters.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, boronate esters, and oxo compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid is used as a building block for the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology
In biological research, this compound is studied for its potential as a biochemical probe and as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes and as a drug candidate for various diseases.
Industry
In industrial applications, this compound is used in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid: shares similarities with other boronic acid derivatives, such as phenylboronic acid and benzylboronic acid.
Phenylboronic Acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Benzylboronic Acid: Utilized in the synthesis of boronate esters and as a reagent in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
Eigenschaften
Molekularformel |
C11H17BN2O4 |
|---|---|
Molekulargewicht |
252.08 g/mol |
IUPAC-Name |
[3-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)9(13)7-6-14-5-4-8(7)12(16)17/h4-6,9,16-17H,13H2,1-3H3 |
InChI-Schlüssel |
BQGGWYCQXXRJSD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=NC=C1)C(C(=O)OC(C)(C)C)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


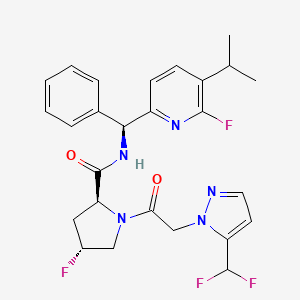
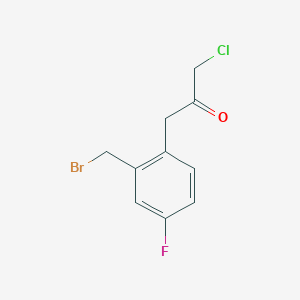
![9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one](/img/structure/B14059482.png)
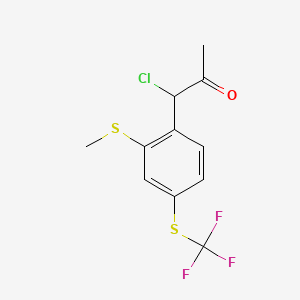


![(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B14059501.png)

